Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-
Overview
Description
Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- is a chemical compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves several synthetic routes. One common method includes the reaction of 2-naphthylacetic acid with isobutylamine under specific conditions to form the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkyl groups.
Scientific Research Applications
Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis for the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and hydrophobic sites .
Comparison with Similar Compounds
Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- can be compared with other similar compounds, such as:
N,N-Dimethylacetamide: A simpler amide with different applications and properties.
Naphthalene derivatives: Compounds with similar aromatic structures but varying functional groups.
Cyanoacetamides: Compounds with a cyano group, used in different synthetic applications.
Properties
IUPAC Name |
N-(2-methyl-1-naphthalen-2-ylpropan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(18)17-16(2,3)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNMJLGFKFOSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625313 | |
Record name | N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211871-56-6 | |
Record name | N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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